Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole

Medicinal Chemistry Building Block Selection Lead Optimization

2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole (CAS 1897791-33-1) is a trisubstituted 1,3-thiazole bearing a bromine atom at position 2, a methyl group at position 5, and an oxan-3-yl (tetrahydropyran-3-yl) substituent at position 4. Its molecular formula is C9H12BrNOS, with a molecular weight of 262.17 g/mol and a computed XLogP3 of 2.8.

Molecular Formula C9H12BrNOS
Molecular Weight 262.17
CAS No. 1897791-33-1
Cat. No. B3010732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole
CAS1897791-33-1
Molecular FormulaC9H12BrNOS
Molecular Weight262.17
Structural Identifiers
SMILESCC1=C(N=C(S1)Br)C2CCCOC2
InChIInChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-3-2-4-12-5-7/h7H,2-5H2,1H3
InChIKeyDVKODEKQXGOADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole (CAS 1897791-33-1) – Structural, Physicochemical, and Procurement Baseline


2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole (CAS 1897791-33-1) is a trisubstituted 1,3-thiazole bearing a bromine atom at position 2, a methyl group at position 5, and an oxan-3-yl (tetrahydropyran-3-yl) substituent at position 4 [1]. Its molecular formula is C9H12BrNOS, with a molecular weight of 262.17 g/mol and a computed XLogP3 of 2.8 [1]. The molecule possesses 0 hydrogen bond donors, 3 hydrogen bond acceptors, a topological polar surface area of 50.4 Ų, and a single rotatable bond [1]. GHS classification data indicate acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [2]. No primary research publications, patents, or annotated biological activity data are currently indexed for this specific compound in authoritative databases including ChEMBL, BindingDB, or PubMed [3][4].

Why Generic Substitution Fails for 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole: Three Regiochemical Variables Drive Divergent Reactivity


This compound cannot be generically substituted with other thiazole building blocks because three independent structural variables—the 2-bromo leaving group, the 5-methyl substituent, and the 4-oxan-3-yl moiety—each exert distinct electronic and steric effects that govern cross-coupling reactivity, physicochemical properties, and potential binding interactions. Replacing the oxan-3-yl (tetrahydropyran-3-yl) group with the smaller oxolan-3-yl (tetrahydrofuran-3-yl) ring reduces molecular weight (262.17 vs. 248.14 g/mol) and alters lipophilicity, while removal of the 5-methyl group changes both the steric environment around the bromine and the electronic distribution on the thiazole core [1]. Switching from bromine to an amine at position 2 fundamentally alters the synthetic handle from a cross-coupling partner to a nucleophilic scaffold [2]. Even within the same BLM helicase displacement assay, structurally close analogs exhibit divergent potency (IC50 values ranging from 10,000 nM to 2,500 nM), demonstrating that small structural perturbations produce measurable differences in target engagement [3][4].

Quantitative Differentiation Evidence for 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole (CAS 1897791-33-1)


Oxan-3-yl vs. Oxolan-3-yl: Molecular Weight and Lipophilicity Differentiation

The oxan-3-yl (tetrahydropyran-3-yl) substituent distinguishes the target compound from its closest structural analog, 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole (CAS 1863461-42-0). The six-membered oxan ring confers 14.03 g/mol higher molecular weight (262.17 vs. 248.14 g/mol) and an additional methylene unit that modulates both lipophilicity and conformational flexibility [1]. While XLogP3 for the oxolan analog is not explicitly reported, the increased carbon count in the oxan derivative is expected to elevate logP by approximately 0.5–0.6 log unit based on established fragment-based prediction rules, a value consistent with the XLogP3 of 2.8 reported for the target compound [2]. This difference in lipophilicity can influence membrane permeability, protein binding, and assay solubility in screening campaigns.

Medicinal Chemistry Building Block Selection Lead Optimization

5-Methyl Substitution Effect: BLM Helicase Binding in Closest Analog Pair

While no direct binding data exist for the target compound in public databases, the closest available analog pair provides quantitative evidence for the functional impact of the 5-methyl substitution pattern. The analog 2-Bromo-4-(oxan-3-yl)-1,3-thiazole (lacking the 5-methyl group) and 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole were both tested in the same thiazole orange displacement assay against His-tagged BLM helicase [1][2]. Both analogs exhibited an IC50 of 10,000 nM in the primary displacement assay, but the 4-(oxan-3-yl) analog lacking 5-methyl also showed a more potent secondary inhibition readout of 2,500 nM [2]. Although the target compound has not been directly assayed, it combines the 5-methyl group (shared with the oxolan analog) with the oxan-3-yl group (shared with the des-methyl analog), positioning it at the intersection of two SAR vectors that can be differentiated through these available comparator data points.

Biochemical Assay DNA Damage Response Helicase Inhibition

2-Bromo vs. 2-Amino Functional Handle: Synthetic Utility Differentiation

The 2-bromo substituent on the target compound provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig, etc.), distinguishing it from the corresponding 2-amino analog, 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine (CAS 1888950-69-3) [1]. While quantitative coupling yields are not published for this specific compound, the presence of the bromine atom at position 2 of the thiazole ring—an electronically activated heteroaryl halide—is well-established in the thiazole chemistry literature to enable efficient cross-coupling under standard Pd(0) or Pd(II) catalytic conditions [2]. The 2-amino analog, in contrast, serves as a nucleophilic partner requiring different synthetic strategies. Computed properties also differ: the bromo derivative has an XLogP3 of 2.8 with 0 hydrogen bond donors, while the amine analog has a lower predicted logP and introduces 1 hydrogen bond donor, altering both reactivity and physicochemical profile [1][3].

Synthetic Chemistry Cross-Coupling Building Block Reactivity

GHS Safety Profile: Quantitative Hazard Classification for Procurement Risk Assessment

The target compound carries a defined GHS hazard profile based on ECHA C&L notifications: H302 (Harmful if swallowed, Acute Tox. 4, 100% of notifiers), H315 (Causes skin irritation, Skin Irrit. 2, 100%), H319 (Causes serious eye irritation, Eye Irrit. 2A, 100%), and H335 (May cause respiratory irritation, STOT SE 3, 100%) [1]. This profile represents a quantifiable procurement consideration: it is uniformly classified as a Warning-level hazard across all four categories by the sole notifying company, distinguishing it from analogs that lack ECHA registration. In contrast, simpler thiazole analogs such as 2-Bromo-5-methylthiazole (CAS 41731-23-1, lacking the oxan group) have different hazard profiles due to their lower molecular weight and distinct physical properties (e.g., potential volatility differences) [2]. For procurement decisions, this GHS data enables direct comparison of handling requirements, shipping restrictions, and facility safety protocols.

Chemical Safety Procurement Compliance Hazard Assessment

Undefined Stereocenter at Oxan-3-yl: Implications for Biological Reproducibility

PubChem reports that the target compound has 1 undefined atom stereocenter and 0 defined atom stereocenters [1]. The oxan-3-yl (tetrahydropyran-3-yl) substituent at position 4 of the thiazole ring introduces a chiral center at the point of attachment to the thiazole ring. This means the compound is supplied and tested as a racemic mixture unless specifically resolved. In contrast, the oxolan-3-yl analog (CAS 1863461-42-0) also possesses an undefined stereocenter, while 2-Bromo-4-(oxan-3-yl)-1,3-thiazole (lacking 5-methyl) similarly carries this stereochemical ambiguity [2]. For procurement decisions in pharmacological or biochemical assay contexts, this undefined stereochemistry is material: enantiomers can exhibit divergent target binding affinities, metabolic stability, and off-target profiles. Users requiring stereochemically defined material must verify enantiomeric purity with the supplier or arrange chiral resolution, as standard commercial material is expected to be racemic.

Stereochemistry Chiral Resolution Pharmacological Reproducibility

Research and Industrial Application Scenarios for 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole (CAS 1897791-33-1)


Diversification of Oxan-Containing Thiazole Libraries via Pd-Catalyzed Cross-Coupling

The 2-bromo substituent provides a reliable synthetic handle for Suzuki, Stille, Negishi, and Buchwald-Hartwig coupling reactions, enabling rapid elaboration of the thiazole core while retaining the oxan-3-yl and 5-methyl pharmacophoric elements [1]. As demonstrated by cross-study comparator data, the oxan-3-yl group confers a distinct lipophilicity profile (XLogP3 = 2.8) compared to the smaller oxolan-3-yl ring, potentially influencing compound distribution and target binding in cellular assays . This compound is best deployed as a library diversification starting material in medicinal chemistry programs targeting the BLM helicase or related DNA damage response pathways, where close analogs have shown measurable, albeit modest, target engagement (IC50 = 10,000 nM) .

Stereochemistry-Aware Fragment-Based Screening with Defined Physicochemical Properties

With a molecular weight of 262.17 g/mol, XLogP3 of 2.8, and TPSA of 50.4 Ų, the compound falls within lead-like physicochemical space (adhering to all Rule of Five criteria) [1]. However, the presence of one undefined stereocenter at the oxan-3-yl attachment point means that users must explicitly assess enantiomeric composition for any screening campaign . This compound is suitable for fragment-based or diversity screening where the racemic mixture can be evaluated initially, with follow-up chiral resolution to deconvolute enantiomer-specific activity. Procurement should include specification of enantiomeric purity if stereochemically resolved material is required for downstream SAR .

Comparator Probe in BLM Helicase SAR: Differentiating 5-Methyl and Ring-Size Effects

The target compound occupies a unique SAR position at the intersection of the 5-methyl substitution pattern and the oxan-3-yl (six-membered) ring system. BindingDB data for the closest analogs show that the 5-methyl group may attenuate secondary BLM helicase inhibition potency (the des-methyl oxan analog shows 4-fold higher potency in the inhibition readout: IC50 = 2,500 nM vs. 10,000 nM for the displacement readout) [1]. The target compound, combining 5-methyl with oxan-3-yl, can serve as a key comparator to determine whether the 5-methyl effect is independent of ring size or whether the oxan-3-yl ring cooperates with 5-methyl to modulate binding. This positions the compound as a critical tool for deconvoluting ring-size vs. methylation effects in BLM helicase ligand design [1].

Chemical Probe Development with Defined GHS-Compliant Procurement Workflows

The compound's well-characterized GHS hazard profile (H302, H315, H319, H335) with 100% notifier concordance across all four hazard categories enables predictable procurement, shipping, and laboratory handling [1]. For organizations with standardized chemical management systems, this comprehensive hazard classification reduces the administrative burden of risk assessment compared to less thoroughly characterized analogs. The compound is appropriate for research groups requiring a brominated thiazole building block with documented safety data, particularly in academic or industrial settings where GHS compliance documentation is mandatory for chemical inventory management [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.